molecular formula C90H75Cl5NP4Ru2+ B1180745 (R)-[(RuCl(BINAP))2(mu-Cl)3[NH2Me2] CAS No. 199684-47-4

(R)-[(RuCl(BINAP))2(mu-Cl)3[NH2Me2]

Cat. No. B1180745
CAS RN: 199684-47-4
M. Wt: 1673.9 g/mol
InChI Key:
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Description

Synthesis Analysis

The synthesis of anionic dinuclear BINAP−Ruthenium(II) complexes, such as "[NH2Et2][{RuCl((R)-p-MeO-BINAP)}2(μ-Cl)3]," involves the treatment of [RuCl2(COD)]n with (R)-p-MeO-BINAP in the presence of triethylamine, yielding efficient catalysts for asymmetric hydrogenation of functionalized olefins and ketones (Ohta et al., 1996).

Molecular Structure Analysis

The molecular structure and crystallography of these complexes have been elucidated through X-ray diffraction methods, revealing the coordination environment around the ruthenium centers and the spatial arrangement of the BINAP ligands. This structural insight is crucial for understanding the catalytic activity and enantioselectivity of the complex (Macfarlane et al., 1998).

Chemical Reactions and Properties

These complexes exhibit remarkable catalytic properties, particularly in the asymmetric hydrogenation of ketones and olefins. The presence of bulky groups on the BINAP ligands is believed to enhance enantioselectivity and diastereoselectivity in these reactions, as demonstrated in various studies (Hu & Lin, 2005).

Scientific Research Applications

Asymmetric Hydrogenation

  • Catalytic Efficiency in Hydrogenation Reactions : The dinuclear BINAP−Ruthenium(II) complex has been found effective in asymmetric hydrogenation of functionalized olefins and ketones (Ohta, Tonomura, Nozaki, Takaya, & Mashima, 1996).

  • Enhanced Enantioselectivity : Ru-catalyzed asymmetric hydrogenation of α-phthalimide ketones and 1,3-diaryl diketones using substituted BINAPs has been noted for improved enantioselectivity (Hu & Lin, 2005).

Organometallic Synthesis

  • Microwave-Assisted Synthesis : Utilization of microwave heating for synthesizing dinuclear [(Arene)Ru(μ-Cl)3RuCl(L–L′)] complexes, where L–L′ includes BINAP, has been explored (Albrecht, Gauthier, Wolf, Scopelliti, & Severin, 2009).

Catalytic Complex Studies

  • Ionic Liquids for Immobilization : Research on using quaternary ammonium salts ionic liquids for the immobilization of chiral Ru-BINAP complexes in asymmetric hydrogenation processes has been conducted (Floris, Kluson, Bártek, & Pelantová, 2009).

  • C(sp3)-H Alkylation : A study on ruthenium(II)-catalyzed C(sp3)-H α-alkylation of pyrrolidines using BINAP has been reported (Schinkel, Wang, Bielefeld, & Ackermann, 2014).

  • Interaction with Inorganic Matrix : The interactions of the (R) Ru-BINAP catalytic complex with an inorganic matrix in stereoselective hydrogenation have been studied, focusing on kinetic and structural aspects (Kluson, Krystynik, Dytrych, & Bártek, 2016).

Ligand Coordination Studies

  • Variety of Bonding Modes : Research has shown various bonding modes in Ruthenium(II)-BINAPO complexes, indicating a wide range of coordination chemistry applications (Geldbach, Chaplin, Haenni, Scopelliti, & Dyson, 2005).

  • Alkyl Binap Complexes : Studies on the chemistry of Ruthenium(II) alkyl Binap complexes reveal novel bonding, cyclometalation, and P−C bond splitting (Geldbach, Pregosin, & Albinati, 2003).

properties

IUPAC Name

[1-(2-diphenylphosphanylnaphthalen-1-yl)naphthalen-2-yl]-diphenylphosphane;N-methylmethanamine;ruthenium;trichloronioruthenium(1-);chloride;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C44H32P2.C2H7N.5ClH.2Ru/c2*1-5-19-35(20-6-1)45(36-21-7-2-8-22-36)41-31-29-33-17-13-15-27-39(33)43(41)44-40-28-16-14-18-34(40)30-32-42(44)46(37-23-9-3-10-24-37)38-25-11-4-12-26-38;1-3-2;;;;;;;/h2*1-32H;3H,1-2H3;5*1H;;/q;;;;;;;;;+2/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVDGOPZSESFSJS-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=C(C4=CC=CC=C4C=C3)C5=C(C=CC6=CC=CC=C65)P(C7=CC=CC=C7)C8=CC=CC=C8.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=C(C4=CC=CC=C4C=C3)C5=C(C=CC6=CC=CC=C65)P(C7=CC=CC=C7)C8=CC=CC=C8.Cl.[Cl-].[ClH+][Ru-]([ClH+])[ClH+].[Ru]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C90H75Cl5NP4Ru2+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1673.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

199541-17-8
Record name (S)-[(RuCl(BINAP))2(�µ-Cl)3][NH2Me2]
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